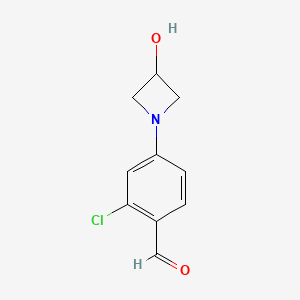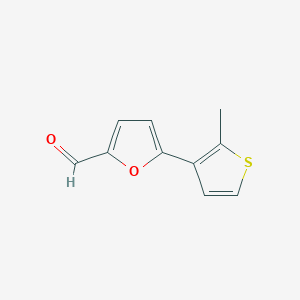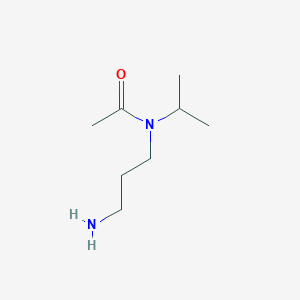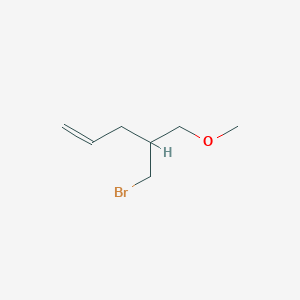![molecular formula C10H12ClNO2 B13193911 2-{[(2-Chlorophenyl)methyl]amino}propanoic acid](/img/structure/B13193911.png)
2-{[(2-Chlorophenyl)methyl]amino}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2-Chlorophenyl)methyl]amino}propanoic acid is a compound that belongs to the class of amino acids It is structurally characterized by the presence of a chlorophenyl group attached to the amino acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chlorophenyl)methyl]amino}propanoic acid typically involves the reaction of 2-chlorobenzylamine with a suitable precursor of propanoic acid. One common method involves the use of a condensation reaction between 2-chlorobenzylamine and an α-bromo acid derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
2-{[(2-Chlorophenyl)methyl]amino}propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or ethanol, amines in an organic solvent, or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated, aminated, or thiolated derivatives.
科学的研究の応用
2-{[(2-Chlorophenyl)methyl]amino}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in biochemical pathways and its interaction with biological macromolecules. It is used in the development of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic effects, including its use as an anti-inflammatory, analgesic, or anticancer agent.
Industry: Employed in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-{[(2-Chlorophenyl)methyl]amino}propanoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The exact molecular pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Amino-3-(2-chlorophenyl)propanoic acid: Another amino acid derivative with a similar structure but different functional groups.
2-{[(2-Bromophenyl)methyl]amino}propanoic acid: A brominated analog with potentially different reactivity and biological activity.
2-{[(2-Fluorophenyl)methyl]amino}propanoic acid:
Uniqueness
2-{[(2-Chlorophenyl)methyl]amino}propanoic acid is unique due to the presence of the chlorophenyl group, which imparts specific chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the compound’s interaction with biological targets can differ from its analogs, leading to distinct therapeutic effects.
特性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC名 |
2-[(2-chlorophenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-7(10(13)14)12-6-8-4-2-3-5-9(8)11/h2-5,7,12H,6H2,1H3,(H,13,14) |
InChIキー |
FHNTYTHJNWCVLN-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)NCC1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


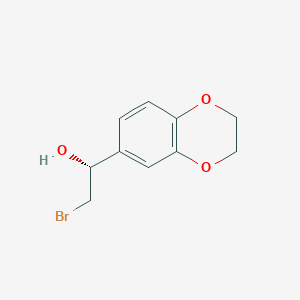
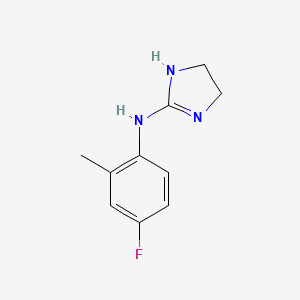
![N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine](/img/structure/B13193844.png)
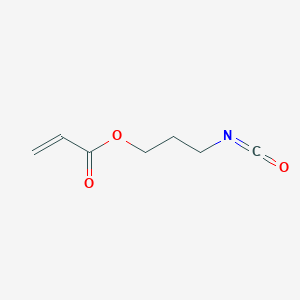
![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13193860.png)
![2-[(1S,2S,3R)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13193865.png)
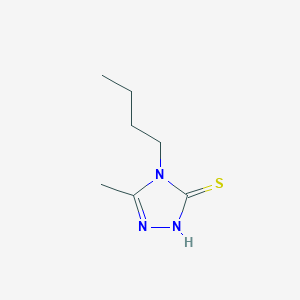
![1-[(tert-Butoxy)carbonyl]-4-chloro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13193883.png)
![2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B13193891.png)
